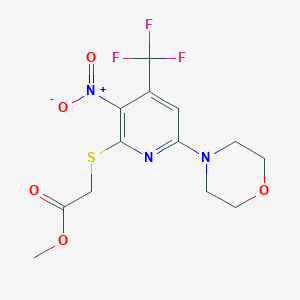
(6-Morpholin-4-YL-3-nitro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid methyl ester
描述
(6-Morpholin-4-YL-3-nitro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid methyl ester is a useful research compound. Its molecular formula is C13H14F3N3O5S and its molecular weight is 381.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (6-Morpholin-4-YL-3-nitro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid methyl ester is a novel chemical entity that has garnered attention due to its potential biological activities. This article provides an in-depth examination of its biological properties, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 396.35 g/mol. Its structure features a morpholine ring, a nitro group, and a trifluoromethyl group, which are known to influence biological activity through various mechanisms.
The biological activity of the compound can be attributed to several key mechanisms:
- Enzyme Inhibition : The presence of the trifluoromethyl group enhances the compound's ability to interact with target enzymes through hydrogen bonding and hydrophobic interactions. This has been observed in studies focusing on cyclooxygenase (COX) and lipoxygenase (LOX) inhibition, which are critical in inflammatory processes .
- Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. The IC50 values suggest moderate potency in inhibiting cell proliferation .
- Antioxidant Activity : The compound's structural features may confer antioxidant properties, potentially mitigating oxidative stress in biological systems .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Activity Type | Model/Method | Effect | IC50 Value |
|---|---|---|---|
| Enzyme Inhibition | COX-2 Inhibition | Moderate inhibition | 19.2 μM |
| LOX-5 Inhibition | Moderate inhibition | 13.2 μM | |
| Cytotoxicity | MCF-7 Cell Line | Significant cytotoxicity | IC50 not specified |
| Antioxidant Activity | DPPH Assay | Moderate antioxidant activity | IC50 not specified |
Case Studies
Several studies have investigated the biological effects of similar compounds featuring morpholine and trifluoromethyl groups:
- Study on COX and LOX Inhibition : A study explored the docking interactions between trifluoromethyl derivatives and COX enzymes, revealing significant binding affinity that correlated with inhibitory activity .
- Cytotoxicity Assessment : Research involving derivatives of similar structures demonstrated their efficacy against cancer cell lines, suggesting a potential pathway for therapeutic applications .
- Antioxidant Properties : Investigations into the antioxidant capabilities of related compounds have shown promising results, indicating that modifications to the pyridine ring can enhance protective effects against oxidative damage .
属性
IUPAC Name |
methyl 2-[6-morpholin-4-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O5S/c1-23-10(20)7-25-12-11(19(21)22)8(13(14,15)16)6-9(17-12)18-2-4-24-5-3-18/h6H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMKGELBSLKMPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C(=CC(=N1)N2CCOCC2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















